molecular formula C22H15N3O2S2 B12191158 5-[2-(6-Phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetyl]indolin-2-one

5-[2-(6-Phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetyl]indolin-2-one

Cat. No.: B12191158
M. Wt: 417.5 g/mol
InChI Key: TXXJLNSBVOWMGP-UHFFFAOYSA-N
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Description

5-[2-(6-Phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetyl]indolin-2-one is a complex organic compound that features a unique combination of indole, thiophene, and pyrimidine moieties. These structural elements are known for their significant biological and pharmacological activities, making this compound a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(6-Phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetyl]indolin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiophene intermediates, followed by their coupling under specific conditions. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-[2-(6-Phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetyl]indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[2-(6-Phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetyl]indolin-2-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as cell signaling, proliferation, and apoptosis . The compound’s unique structure allows it to bind with high affinity to its targets, enhancing its efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(6-Phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetyl]indolin-2-one stands out due to its combined structural features, which confer unique biological activities and potential applications. Its ability to interact with multiple targets and pathways makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C22H15N3O2S2

Molecular Weight

417.5 g/mol

IUPAC Name

5-[2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C22H15N3O2S2/c26-18(14-6-7-17-15(8-14)9-20(27)25-17)11-28-21-16-10-19(13-4-2-1-3-5-13)29-22(16)24-12-23-21/h1-8,10,12H,9,11H2,(H,25,27)

InChI Key

TXXJLNSBVOWMGP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)CSC3=NC=NC4=C3C=C(S4)C5=CC=CC=C5)NC1=O

Origin of Product

United States

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